4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine
Overview
Description
4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a nitrophenoxy group, and an amine group. It has garnered interest in scientific research due to its potential biological activities, including antibacterial and anthelmintic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine typically involves multiple steps. One common synthetic route starts with the preparation of 4-(4-nitrophenoxy)phenyl thiourea, which serves as a key intermediate. This intermediate is then cyclized to form the thiazole ring under specific reaction conditions .
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Step 1: Preparation of 4-(4-nitrophenoxy)phenyl thiourea
- React 4-nitrophenol with 4-fluoronitrobenzene in the presence of a base to form 4-(4-nitrophenoxy)nitrobenzene.
- Reduce the nitro group to an amine group using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst.
- React the resulting amine with thiocyanate to form 4-(4-nitrophenoxy)phenyl thiourea.
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Step 2: Cyclization to form this compound
- Cyclize 4-(4-nitrophenoxy)phenyl thiourea by heating it in the presence of a base, such as sodium hydroxide, to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine undergoes various chemical reactions, including:
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Reduction: 4-[4-(4-Aminophenoxy)phenyl]thiazol-2-ylamine.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with DNA and other cellular components, leading to antibacterial and anthelmintic effects . The thiazole ring may also play a role in binding to specific enzymes or receptors, disrupting their normal function .
Comparison with Similar Compounds
4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine can be compared with other thiazole derivatives and nitrophenoxy compounds:
Properties
IUPAC Name |
4-[4-(4-nitrophenoxy)phenyl]-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c16-15-17-14(9-22-15)10-1-5-12(6-2-10)21-13-7-3-11(4-8-13)18(19)20/h1-9H,(H2,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRZGYRVUYJXFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901262430 | |
Record name | 4-[4-(4-Nitrophenoxy)phenyl]-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901262430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675602-96-7 | |
Record name | 4-[4-(4-Nitrophenoxy)phenyl]-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675602-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(4-Nitrophenoxy)phenyl]-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901262430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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